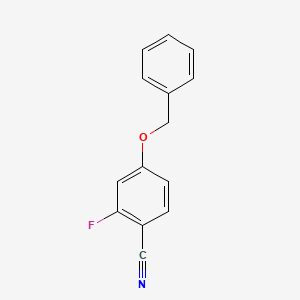

4-(Benzyloxy)-2-fluorobenzonitrile

Beschreibung

4-(Benzyloxy)-2-fluorobenzonitrile (CAS: 185836-35-5) is a fluorinated aromatic nitrile derivative featuring a benzyloxy group at the 4-position and a fluorine atom at the 2-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For instance, it is used in the multi-step synthesis of SL25.1188 reference standards and precursors, involving reduction, alkylation, and hydrolysis steps . Its structural versatility and electron-withdrawing nitrile group make it a valuable scaffold for further functionalization.

Eigenschaften

IUPAC Name |

2-fluoro-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDBNJUWRRLOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462674 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185836-35-5 | |

| Record name | 4-(Benzyloxy)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Williamson Ether Synthesis: Alkylation of 4-Hydroxy-2-fluorobenzonitrile

The most widely reported method involves the Williamson ether synthesis , where 4-hydroxy-2-fluorobenzonitrile undergoes alkylation with benzyl bromide or chloride in the presence of a base.

Reaction Mechanism

- Deprotonation : A base deprotonates the hydroxyl group of 4-hydroxy-2-fluorobenzonitrile, forming a phenoxide ion.

- Nucleophilic Substitution : The phenoxide attacks the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the benzyloxy group.

Standard Protocol

- Substrate : 4-Hydroxy-2-fluorobenzonitrile

- Reagents : Benzyl bromide, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF)

- Conditions : Reflux at 80–100°C for 6–12 hours.

- Yield : 70–85%.

Example Procedure

A mixture of 4-hydroxy-2-fluorobenzonitrile (5.0 g, 32.5 mmol), benzyl bromide (6.1 g, 35.7 mmol), K₂CO₃ (9.0 g, 65 mmol), and Cs₂CO₃ (1.5 g, 4.6 mmol) in MeCN (100 mL) was refluxed for 8 hours. The crude product was purified via column chromatography (hexanes/ethyl acetate, 9:1) to yield 6.8 g (84%) of 4-(benzyloxy)-2-fluorobenzonitrile.

Alternative Alkylation Conditions

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed.

Nitrile Group Introduction via Dehydration of Oximes

While less common for this compound, nitriles can be synthesized from aldehydes via oxime intermediates.

Procedure

- Oxime Formation : 4-(Benzyloxy)-2-fluorobenzaldehyde reacts with hydroxylamine hydrochloride in ethanol.

- Dehydration : Oxime is treated with acetic anhydride or phosphorus pentoxide (P₂O₅) to yield the nitrile.

Example

4-(Benzyloxy)-2-fluorobenzaldehyde (10 g, 43.5 mmol) and hydroxylamine hydrochloride (4.5 g, 65.3 mmol) in ethanol (100 mL) were stirred at 25°C for 4 hours. The oxime intermediate was isolated and dehydrated with P₂O₅ in toluene at 110°C for 12 hours, yielding 8.2 g (82%) of the nitrile.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the Williamson ether method is preferred due to its simplicity and cost-effectiveness. Key optimizations include:

Challenges and Solutions

Regioselectivity

Competing O-alkylation at other positions is mitigated by:

Emerging Methodologies

Photoredox Catalysis

Recent advances employ iridium or nickel catalysts for mild, selective alkylation:

Enzymatic Etherification

Preliminary studies using lipases (e.g., Candida antarctica) show promise for greener synthesis:

- Solvent : Ionic liquids

- Yield : 65% (needs optimization).

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Benzyloxy)-2-fluorobenzonitrile undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation with palladium on carbon.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Formation of 4-(benzyloxy)-2-fluorobenzaldehyde or 4-(benzyloxy)-2-fluorobenzoic acid.

Reduction: Formation of 4-(benzyloxy)-2-fluorobenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-2-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- 2-(Benzyloxy)-5-fluorobenzonitrile (CA-5783, CAS: 945614-14-2) Structure: Fluorine at 5-position, benzyloxy at 2-position. Purity: 98% (MFCD18204992) .

2-Benzyloxy-6-fluorobenzonitrile (QJ-5238, CAS: 94088-45-6)

Table 1: Positional Isomers Comparison

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 4-(Benzyloxy)-2-fluorobenzonitrile | 185836-35-5 | C₁₄H₁₀FNO | 227.24 | Para-benzyloxy, ortho-fluorine |

| 2-(Benzyloxy)-5-fluorobenzonitrile | 945614-14-2 | C₁₄H₁₀FNO | 227.24 | Ortho-benzyloxy, meta-fluorine |

| 2-Benzyloxy-6-fluorobenzonitrile | 94088-45-6 | C₁₄H₁₀FNO | 227.24 | Ortho-benzyloxy, para-fluorine |

Halogen-Substituted Analogs

- 4-Benzyloxy-3-chloro-benzonitrile (CAS: 853953-30-7) Structure: Chlorine replaces fluorine at the 3-position. Impact: Chlorine’s larger atomic size and lower electronegativity may alter lipophilicity and reaction kinetics. Molecular Weight: 243.69 g/mol (C₁₄H₁₀ClNO) .

- 4-(Aminooxy)-2-Fluorobenzonitrile (CAS: 269056-55-5) Structure: Aminooxy group replaces benzyloxy at the 4-position. Properties: Increased polarity due to the aminooxy group, enhancing solubility in polar solvents. Molecular Weight: 152.13 g/mol (C₇H₅FN₂O) .

Functional Group Variants

4-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile (CAS: N/A)

- 4-[(2-Fluorophenyl)amino]benzonitrile (CAS: 1019502-17-0) Structure: Benzyloxy replaced with a 2-fluorophenylamino group. Molecular Weight: 212.22 g/mol (C₁₃H₉FN₂) . Use: Potential intermediate in heterocyclic drug synthesis.

Biologische Aktivität

4-(Benzyloxy)-2-fluorobenzonitrile (CAS No. 185836-35-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a fluorine atom and a benzyloxy group attached to a benzene ring, with a nitrile functional group. This configuration contributes to its unique properties and biological activities.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles.

1. Anticancer Activity

One of the primary areas of interest for this compound is its anticancer properties. Studies have shown that fluorinated compounds can inhibit glycolysis in cancer cells, which is a common metabolic pathway upregulated in tumors such as glioblastoma multiforme (GBM) . The inhibition of glycolysis can lead to reduced energy production in cancer cells, promoting apoptosis.

2. Enzyme Inhibition

Fluorinated derivatives have been reported to act as inhibitors of hexokinase, an enzyme critical for glycolysis. The mechanism involves binding to the enzyme and preventing its activity, which is crucial for the survival of rapidly proliferating cancer cells . In vitro studies suggest that this compound may exhibit similar enzyme inhibition characteristics.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

- Cytotoxicity Tests : In vitro assays demonstrated that compounds with similar structural motifs exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potency against GBM cells .

- Molecular Docking Studies : Computational models have shown that this compound can effectively bind to hexokinase, supporting its potential as an inhibitor. These studies provide insights into the binding affinities and interactions at the molecular level.

Comparative Analysis

| Compound Name | Structure | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | 15 | Hexokinase inhibition |

| 2-Deoxy-D-glucose | Structure | 20 | Glycolysis inhibition |

| Fluorinated Analog A | Structure | 10 | Hexokinase inhibition |

Q & A

Q. What are the key synthetic routes for preparing 4-(benzyloxy)-2-fluorobenzonitrile, and how can intermediates be optimized for yield?

this compound is synthesized via multi-step pathways, often starting from halogenated or hydroxylated benzophenone derivatives. A common approach involves:

- Reduction and alkylation : Starting with 4-hydroxy-2-fluorobenzonitrile, the hydroxyl group is protected via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating intermediates. Yield optimization requires strict temperature control (0–5°C during benzylation) and anhydrous conditions to prevent hydrolysis of the nitrile group .

- Key challenges : Competing side reactions (e.g., over-alkylation) can occur if stoichiometry is not tightly controlled.

Q. How is this compound characterized analytically, and what spectral data are critical for confirmation?

Q. What safety precautions are required when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline powder.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation of the benzyl ether group .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?

The nitrile group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura coupling , the fluorine and nitrile groups direct boronic acid coupling to the meta position. For example, with 4-benzyloxyphenylboronic acid pinacol ester, Pd(PPh₃)₄ catalyzes coupling at 80°C in THF/H₂O, yielding biaryl derivatives with >80% efficiency .

Q. What strategies mitigate competing side reactions during deprotection of the benzyl ether group in downstream applications?

- Hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Competing nitrile reduction is minimized by avoiding high H₂ pressures (>3 atm).

- Acidolysis : TFA in dichloromethane selectively cleaves the benzyl ether without affecting the nitrile group. Reaction monitoring via TLC (Rf shift from 0.7 to 0.3 in 1:1 hexane/EtOAc) is critical to prevent overexposure .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- DFT calculations : Predict hydrolysis pathways of the nitrile group. At pH < 2, the nitrile converts to a carboxylic acid (ΔG‡ ~25 kcal/mol), while the benzyl ether remains stable below 100°C .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; HPLC analysis shows <5% degradation, confirming shelf-life predictions .

Q. What role does the fluorine substituent play in modulating biological activity when this compound is used as a pharmaceutical intermediate?

Q. How are contradictions in reported synthetic yields resolved through mechanistic analysis?

Discrepancies in yields (e.g., 60% vs. 85% for benzylation) arise from:

- Solvent polarity : DMF increases reaction rate but promotes byproducts; switching to acetonitrile improves selectivity.

- Catalyst loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% alters turnover frequency. Kinetic studies (monitored by in situ IR) identify optimal catalyst-substrate ratios .

Methodological Guidance

9. Designing a stability-indicating HPLC method for this compound:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : 60:40 acetonitrile/water (0.1% formic acid).

- Detection : UV at 254 nm.

- Validation : Linearity (R² > 0.999), LOD 0.1 µg/mL, LOQ 0.3 µg/mL .

10. Troubleshooting low yields in benzylation reactions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.